Methyl 2-bromo-5-cyano-4-(trifluoromethyl)phenylacetate
Overview
Description
Methyl 2-bromo-5-cyano-4-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C11H7BrF3NO2 It is a derivative of phenylacetate, featuring a bromine atom, a cyano group, and a trifluoromethyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-cyano-4-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of the cyano and trifluoromethyl groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters is crucial to achieve consistent quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-cyano-4-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-bromo-5-cyano-4-(trifluoromethyl)phenylacetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It is used in the design of molecular probes for studying biological processes.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-cyano-4-(trifluoromethyl)phenylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the cyano group can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate
- Methyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate
- Methyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-bromo-5-cyano-4-(trifluoromethyl)phenylacetate is unique due to the specific combination of functional groups attached to the aromatic ring. The presence of both a cyano and a trifluoromethyl group imparts distinct electronic properties, making it valuable for various chemical transformations and applications. Additionally, the bromine atom provides a versatile handle for further functionalization through substitution reactions .
Properties
IUPAC Name |
methyl 2-[2-bromo-5-cyano-4-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-10(17)3-6-2-7(5-16)8(4-9(6)12)11(13,14)15/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEWWKFZMZBTIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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